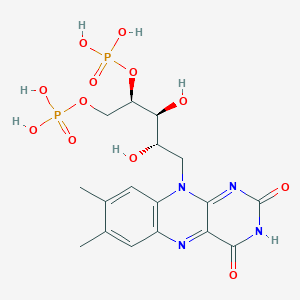

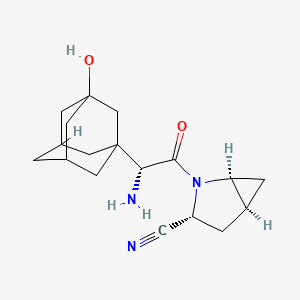

(2'R,2R,trans)-Saxagliptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2'R,2R,trans)-Saxagliptin is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, (2'R,2R,trans)-Saxagliptin is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its unique structure and functional groups make it a promising candidate for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in areas such as catalysis and materials science.

Mécanisme D'action

Saxagliptin, also known as (1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active, highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor .

Target of Action

The primary target of Saxagliptin is the enzyme DPP-4 . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels .

Mode of Action

Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, slowing down the breakdown of incretin hormones, and thereby increasing the level of these hormones in the body .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin leads to an increase in the circulation of intact GLP-1 and GIP . This results in the augmentation of glucose-dependent insulin secretion, increased fat and muscle glucose utilization, and reduced hepatic glucose production . The overall effect is a reduction in postprandial glucose, fasting plasma glucose, and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The molecular and cellular effects of Saxagliptin’s action include improved endothelial function, reduction of inflammatory markers, oxidative stress, ischemia/reperfusion injury, and atherogenesis . In addition, increased adiponectin levels and modest decreases in lipidemia and blood pressure have been reported .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2'R,2R,trans)-Saxagliptin typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the adamantyl group, and functionalization of the amino and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be integrated with continuous purification processes to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2'R,2R,trans)-Saxagliptin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other bicyclic structures with functional groups such as amino, hydroxyl, and nitrile groups. Examples include:

- (3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanylacetic acid

- 2S,3R,4R,5S-Trihydroxypipecolic acid

Uniqueness

What sets (2'R,2R,trans)-Saxagliptin apart is its unique combination of a bicyclic core with an adamantyl group and multiple functional groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Propriétés

IUPAC Name |

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-CKDDXEBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)